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Compound of Interest

Compound Name: 6-Bromo-2,3-difluorophenol

Cat. No.: B155040 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-2,3-difluorophenol (CAS No: 186590-23-8), a key intermediate in the synthesis of

various pharmaceutical compounds, including macrocyclic ghrelin receptor antagonists.[1] This

document is intended for researchers, scientists, and professionals in the field of drug

development, offering a centralized resource for its structural characterization through Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Properties
Molecular Formula: C₆H₃BrF₂O[2]

Molecular Weight: 208.99 g/mol [2]

Exact Mass: 207.93353 Da[2]

Description: 6-Bromo-2,3-difluorophenol is a substituted aromatic compound containing a

hydroxyl group, two fluorine atoms, and a bromine atom attached to the benzene ring.[2][3]

Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following data is

a combination of predicted values from established spectroscopic software and estimated

values based on data from structurally similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Bromo-2,3-difluorophenol (Solvent:

CDCl₃, Reference: TMS)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.15
ddd (doublet of

doublet of doublets)
1H H-4

~ 6.90
ddd (doublet of

doublet of doublets)
1H H-5

~ 5.50 s (singlet) 1H OH

Note: The chemical shifts and coupling constants for the aromatic protons (H-4 and H-5) are

influenced by the neighboring fluorine and bromine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Bromo-2,3-difluorophenol (Solvent:

CDCl₃, Reference: TMS)

Chemical Shift (δ) ppm Assignment

~ 150.0 (dd) C-2 (C-F)

~ 145.0 (dd) C-3 (C-F)

~ 142.0 (d) C-1 (C-OH)

~ 125.0 (d) C-5

~ 118.0 (d) C-4

~ 110.0 C-6 (C-Br)

Note: Carbons attached to fluorine will exhibit splitting (doublets, d) due to C-F coupling.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Estimated IR Absorption Bands for 6-Bromo-2,3-difluorophenol

Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Broad O-H stretch (hydroxyl group)

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1450 Medium-Strong Aromatic C=C ring stretching

1300 - 1200 Strong C-F stretch

1260 - 1000 Strong C-O stretch

1100 - 1000 Medium C-Br stretch

900 - 675 Strong
Aromatic C-H out-of-plane

bending

Note: The presence of strong intramolecular hydrogen bonding in related difluorophenols can

influence the O-H stretching frequency.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 6-Bromo-2,3-difluorophenol
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m/z Relative Intensity (%) Assignment

208/210 High

[M]⁺˙ (Molecular ion peak,

showing isotopic pattern for

Bromine)

129 Moderate [M - Br]⁺

101 Moderate [M - Br - CO]⁺

82 Low [C₅H₂F]⁺

75 Low [C₆H₃]⁺

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in

a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-Bromo-2,3-difluorophenol in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of

protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the

signals to the respective nuclei.
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IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small

amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent

disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).

Background Spectrum: Record a background spectrum of the empty spectrometer or the KBr

pellet/salt plates.

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum,

typically in the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via Gas Chromatography (GC-MS) or direct infusion.

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) for

GC-MS or Electrospray Ionization (ESI).

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the fragmentation pattern, which helps in confirming the molecular weight and structure.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-Bromo-2,3-difluorophenol.
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Caption: Workflow for the Spectroscopic Characterization of 6-Bromo-2,3-difluorophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-2,3-difluorophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155040#6-bromo-2-3-difluorophenol-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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